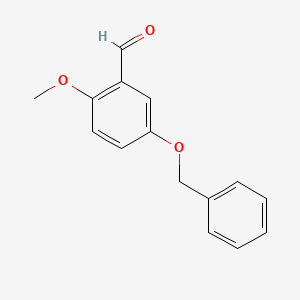

5-(Benzyloxy)-2-methoxybenzaldehyde

Vue d'ensemble

Description

“5-(Benzyloxy)-2-methoxybenzaldehyde” is a chemical compound. The benzyloxy group is a benzene ring attached to an oxygen atom, which is in turn attached to a methoxy group (a methyl group bound to an oxygen atom). The aldehyde group consists of a carbonyl center (a carbon double-bonded to oxygen) with the carbon atom also bonded to hydrogen and to an R group .

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as the Suzuki–Miyaura coupling, which is a type of cross-coupling reaction, used to couple boronic acids with organic halides .

Molecular Structure Analysis

The molecular structure of a compound like “this compound” would likely involve a benzene ring (from the benzyloxy group), an oxygen atom, and an aldehyde group. The exact structure would depend on the specific arrangement and bonding of these groups .

Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve mechanisms such as free radical attack or nucleophilic substitution. For example, the benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” would depend on its specific chemical structure. Factors that could influence these properties include the presence and position of functional groups, the overall size and shape of the molecule, and the types of intermolecular forces present .

Applications De Recherche Scientifique

Synthesis and Structural Characterization

5-(Benzyloxy)-2-methoxybenzaldehyde derivatives have been synthesized and characterized for their potential in various applications. Güler et al. (2012) synthesized a series of benzyloxybenzaldehyde derivatives, demonstrating their ability to bind with metal ions, which could be significant in the field of coordination chemistry and metal ion extraction (Güler et al., 2012).

Anticancer Activity

Lin et al. (2005) explored the anticancer activity of benzyloxybenzaldehyde derivatives against the HL-60 cell line. Their study found that these compounds exhibit significant anticancer activity, particularly at concentrations ranging from 1-10 microM. This suggests their potential use in developing new anticancer therapies (Lin et al., 2005).

Chemical Synthesis

Lu Yong-zhong (2011) detailed the synthesis of 4-benzyloxy-2-methoxybenzaldehyde, providing insights into the chemical processes and conditions optimal for its production. This information is crucial for its large-scale synthesis and subsequent application in research and development (Lu Yong-zhong, 2011).

Novel Compound Formation

An unexpected reaction during Ullmann ether coupling led to the formation of a novel compound involving this compound. This discovery by Vanucci-Bacqué et al. (2014) highlights the complexity and unpredictability of chemical reactions, contributing to the understanding of reaction mechanisms and the discovery of new compounds (Vanucci-Bacqué et al., 2014).

Medicinal Chemistry

Research on the synthesis and characterization of molybdenum(VI) complexes using derivatives of this compound showed their potential in DNA binding and antitumor activities. Hussein et al. (2015) found these complexes to exhibit high anticancer activities against human colorectal cell lines, suggesting their relevance in medicinal chemistry and cancer research (Hussein et al., 2015).

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with enzymes such as aldose reductase . Aldose reductase is a key inhibitory target for alleviating diabetic complications .

Mode of Action

It’s known that aldehydes can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The oxygen acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

Similar compounds have been used in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Result of Action

Similar compounds have been known to inhibit aldose reductase, which could potentially alleviate diabetic complications .

Safety and Hazards

The safety and hazards associated with a compound like “5-(Benzyloxy)-2-methoxybenzaldehyde” would depend on its specific chemical structure and properties. It’s important to handle all chemical compounds with care and to follow appropriate safety protocols, including the use of personal protective equipment and proper ventilation .

Orientations Futures

The future directions for research involving a compound like “5-(Benzyloxy)-2-methoxybenzaldehyde” could be quite varied, depending on the specific interests and goals of the researchers. Potential areas of interest could include further exploration of the compound’s chemical properties, investigation of its potential uses in various applications (such as drug discovery or materials science), or development of new synthesis methods .

Propriétés

IUPAC Name |

2-methoxy-5-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-17-15-8-7-14(9-13(15)10-16)18-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCXSRFWURWTTRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)OCC2=CC=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2408595.png)

![2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]heptanoic acid](/img/structure/B2408612.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2408615.png)

![(5-Cyclopropyl-1,2-oxazol-3-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2408618.png)